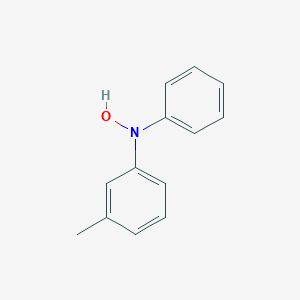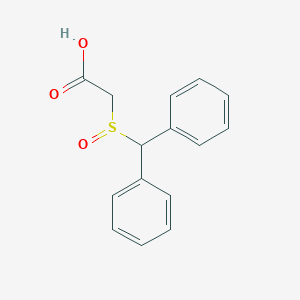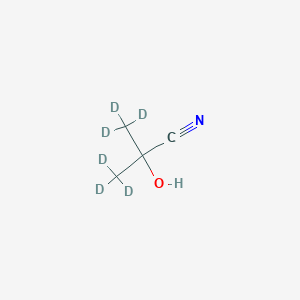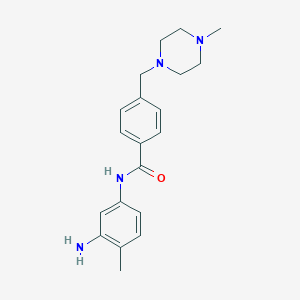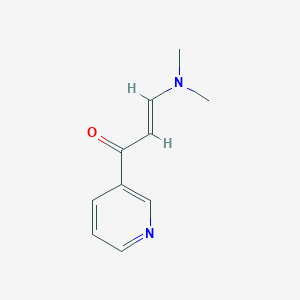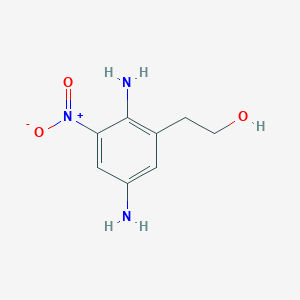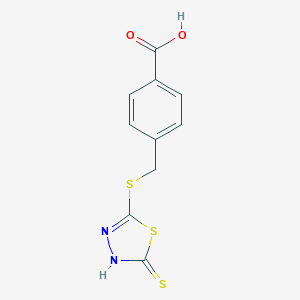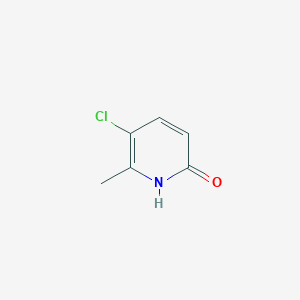
5-Chloro-6-methylpyridin-2-OL
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Chloro-6-methylpyridin-2-OL involves several chemical reactions and methodologies. For example, 6-Chloro-3,4′-bipyridine-1-oxides and related compounds have been prepared from corresponding pyridine derivatives by oxidation using peracetic acid, showcasing a methodology that could be analogous to the synthesis of this compound (Klauschenz et al., 1994). These synthetic pathways often involve reactions with various amines to give substituted compounds, indicating a versatile approach to synthesizing pyridine derivatives.
Molecular Structure Analysis
The crystal and molecular structures of certain pyridine derivatives provide insights into the molecular arrangement and bonding interactions within the compounds. For instance, the structures of dimethyl-2,2'-bipyridyl complexes with chloranilic acid reveal hydrogen-bonded chains and N(+)-H···O(-) and O-H···N bridges, offering a comparison point for understanding the molecular structure of this compound (Bator et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives are diverse, including chlorination, nitration, and coupling reactions, which could also be applicable to this compound. The study of Suzuki coupling reactions, for example, demonstrates the formation of C-C coupled compounds, indicating potential chemical reactivity pathways for the subject compound (Manojkumar et al., 2013).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as phase transitions, vibrations, and methyl group tunneling, have been analyzed to understand their behaviors in different conditions. These analyses provide a foundation for predicting the physical properties of this compound, including its phase behavior and vibrational characteristics (Bator et al., 2011).
Scientific Research Applications
1. Intermediate in Medicines and Pesticides
5-Chloro-6-methylpyridin-2-OL, a derivative of chloromethylpyridine, is significant in the synthesis of various medicines and pesticides. Su Li (2005) highlighted the importance of chloromethylpyridine derivatives like 2-Chloro-5-trichloromethylpyridine, an important intermediate in many medicines and pesticides. The study emphasized techniques like extraction, distillation, and chromatography for purifying these compounds, yielding products with over 99% purity Su Li, 2005.
2. Role in Synthesis of Antitumor Compounds
The compound is also integral in synthesizing antitumor agents. E. Grivsky et al. (1980) described the synthesis of a compound, BW301U, which included the use of chloromethylpyridine derivatives. This compound has shown potent inhibitory effects against mammalian dihydrofolate reductase and significant activity against certain carcinomas E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980.
3. Applications in Electroluminescent Properties
In the field of electroluminescence, derivatives of chloromethylpyridine have been utilized. A. Ionkin, W. Marshall, and Ying Wang (2005) synthesized mono-cyclometalated Pt(II) complexes using 2-chloro-4-methylpyridine, a related compound, which demonstrated significant electroluminescent properties A. Ionkin, W. Marshall, Ying Wang, 2005.
4. Antimicrobial Activity
The antimicrobial properties of chloromethylpyridine derivatives were explored by B. Gangadasu et al. (2009), who synthesized and studied the E (trans) to Z (cis) isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives. These compounds showed comparable antifungal activity to standard treatments B. Gangadasu, M. J. R. Reddy, M. Ravinder, S. Kumar, B. Raju, K. P. Kumar, U. S. Murthy, V. Rao, 2009.
5. Anticonvulsant Agents
G. Mangaiyarkarasi and D. Kalaivani (2013) discussed the synthesis of 2-methylpyridinium/pyridinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olates, using chloromethylpyridine derivatives, which exhibited notable anticonvulsant activity at low concentrations G. Mangaiyarkarasi, D. Kalaivani, 2013.
Safety and Hazards
The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-chloro-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBQGGMFFZSBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632837 | |
| Record name | 5-Chloro-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103997-23-5 | |
| Record name | 5-Chloro-6-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103997-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-methylpyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



